![molecular formula C20H19FN2O2 B2625799 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine CAS No. 477856-58-9](/img/structure/B2625799.png)

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

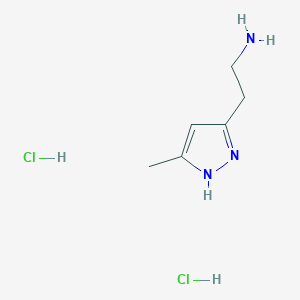

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine, commonly known as FPP, is a pyrimidine derivative. It has a molecular formula of C20H19FN2O2 . The average mass is 338.375 Da and the monoisotopic mass is 338.143066 Da .

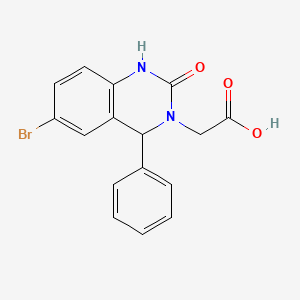

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with two phenyl rings . One phenyl ring is substituted with a 3-fluoropropoxy group and the other with a methoxy group .Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Pyrimidine derivatives have been studied for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of proinflammatory cytokines. These compounds, featuring a pyrimidine scaffold, bind to the ATP pocket of p38 kinase, offering a path for designing inhibitors with improved selectivity and potency by modifying the pyrimidine ring and its substituents (Scior et al., 2011).

Optoelectronic Applications

Research on pyrimidine and quinazoline derivatives has expanded into the optoelectronic domain, where these molecules are utilized for developing materials in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine into π-extended conjugated systems enhances the electroluminescent properties of materials for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova et al., 2018).

Anti-inflammatory and Anticancer Applications

Pyrimidine cores are foundational in developing compounds with anti-inflammatory and anticancer properties. The synthesis of substituted tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, underscoring the versatility of pyrimidine scaffolds in designing new therapeutic agents (Gondkar et al., 2013). Furthermore, pyrimidine-based scaffolds have demonstrated varied mechanisms of anticancer activity, indicating their potential in interacting with different biological targets and receptors (Kaur et al., 2014).

Chemical Sensors

Pyrimidine derivatives are also prominent in the development of chemical sensors. Their ability to form coordination or hydrogen bonds makes them suitable for detecting various analytes, including metal ions and neutral molecules. This highlights the adaptability of pyrimidine frameworks in creating sensitive and selective sensing probes for environmental and biological monitoring (Jindal & Kaur, 2021).

Safety and Hazards

properties

IUPAC Name |

2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-24-17-7-3-15(4-8-17)19-11-13-22-20(23-19)16-5-9-18(10-6-16)25-14-2-12-21/h3-11,13H,2,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLCYNLGRRJGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Fluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2625717.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)

![(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2625726.png)

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)